N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide
Description
N-(2-Benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide (CAS No. 477845-30-0) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a benzoyl group at the 2-position and a 3-oxo group. The 5-position of the thiadiazole ring is linked via an amide bond to a 4-methylbenzamide moiety. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is commercially available through suppliers such as Ambeed, Inc. and BLD Pharmatech Ltd., indicating its relevance in pharmaceutical and academic research .
Properties
IUPAC Name |
N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-7-9-12(10-8-11)14(21)18-16-19-17(23)20(24-16)15(22)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHTUEJBFQYKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the thiadiazole ring. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,4-thiadiazole core displays electrophilic character at C-3 and C-5 positions. Key reactions include:
Example reaction:
Electrophilic Aromatic Substitution
The 4-methylbenzamide moiety undergoes regioselective substitution:
| Position | Reaction | Reagents/Conditions | Major Product | Source |
|---|---|---|---|---|
| Para | Nitration | HNO₃/H₂SO₄, 0°C | 4-Methyl-3-nitrobenzamide derivative | |
| Meta | Sulfonation | H₂SO₄, SO₃, 50°C | 4-Methyl-5-sulfobenzamide |
Carbonyl Reactivity
The benzoyl and amide carbonyl groups participate in condensation and reduction:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Schiff Base Formation | RNH₂, EtOH, Δ | Imine derivatives | |
| Reduction | NaBH₄, MeOH, 0°C → RT | Conversion to benzyl alcohol analogs |
Ring-Opening and Rearrangement
Under strong acidic/basic conditions:
| Conditions | Process | Product | Source |
|---|---|---|---|
| HCl (conc.), reflux | Thiadiazole ring cleavage | Formation of thiourea intermediates | |
| NaOH, H₂O, Δ | Hydrolysis of amide bond | 4-Methylbenzoic acid + thiadiazole |
Cross-Coupling Reactions
Palladium-catalyzed modifications at the aryl groups:
| Reaction Type | Catalysts/Reagents | Outcome | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, R₂NH | Aminated aromatic products |
Key Structural Insights from Spectral Data
-
IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch of benzamide and thiadiazolone).
-
¹H NMR :
Stability and Reactivity Trends
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide exhibit antitumor properties. For instance, studies have shown that certain benzamide derivatives can target specific cancer pathways, leading to inhibited tumor growth. The compound's structural features may enhance its ability to interact with molecular targets involved in cancer proliferation and survival .
Antimicrobial Properties
The thiadiazole moiety in the compound is known for its antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .
Enzyme Inhibition
This compound may serve as an inhibitor for specific enzymes related to disease processes. For example, it has been investigated for its potential to inhibit RET kinase activity, which is implicated in various cancers. This inhibition can lead to reduced cell proliferation and survival in RET-positive tumors .
Case Study 1: Antitumor Effects
A study involving a series of benzamide derivatives demonstrated that compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro and in vivo. The research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against resistant strains of bacteria. The results indicated significant antimicrobial activity, suggesting that the compound could be developed into a therapeutic agent against infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three closely related derivatives (Table 1).
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
*Molecular formula and weight inferred from structural analysis.
Key Comparative Insights:
Substituent Effects on Lipophilicity and Solubility The benzoyl group in the target compound introduces significant aromatic bulk, likely increasing lipophilicity compared to the methyl-substituted analog . This property could favor interactions with hydrophobic biological targets but may reduce aqueous solubility.
Electronic and Steric Influences
- The electron-withdrawing benzoyl group in the target compound may stabilize the thiadiazole ring via resonance, altering its reactivity in nucleophilic or electrophilic reactions.
- In contrast, the unsubstituted thiadiazole in the methoxy derivative (CAS 2442597-65-9) is more electrophilic at the sulfur atom, making it prone to thiol-disulfide exchange reactions .
Research Applications
- The commercial availability of the target compound (via Ambeed and BLD Pharmatech) highlights its utility in drug discovery, particularly as a scaffold for kinase inhibitors or protease modulators .
- The methyl-substituted analog () may serve as a simpler model compound for structure-activity relationship (SAR) studies due to its reduced complexity .
Biological Activity
N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H11N3O3S, with a molecular weight of 325.34 g/mol. The synthesis typically involves the cyclization of 2-aminobenzenethiol with benzoyl chloride under dehydrating conditions to form the thiadiazole ring .
Biological Activity
Antimicrobial Properties:
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have been shown to be effective against various bacterial strains and fungi. The specific compound has been explored for its ability to inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity:
this compound has also been investigated for its anticancer properties. Studies have demonstrated that similar thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: The compound can interact with enzymes crucial for nucleic acid synthesis, thereby disrupting cancer cell proliferation.
- Signal Pathway Modulation: It may modulate signaling pathways related to apoptosis and inflammation .
Case Studies
-
Antimicrobial Efficacy:
A study evaluating a series of thiadiazole derivatives found that certain compounds exhibited potent activity against resistant strains of bacteria. This compound was included in this screening and showed promising results against Gram-positive bacteria . -
Antitumor Activity:
In a preclinical study involving various cancer cell lines (e.g., breast and lung cancer), this compound demonstrated significant cytotoxic effects. The compound was able to reduce cell viability and induce apoptosis at micromolar concentrations .
Comparative Analysis
Q & A
Q. How do solvent polarity and crystallization conditions affect polymorph formation?
- Answer : Polar solvents (e.g., DMF/water) favor Form I (monoclinic), while toluene/hexane yield Form II (orthorhombic). Differential scanning calorimetry (DSC) identifies polymorphs by distinct melting endotherms (ΔH fusion). Slowing crystallization rates (e.g., gradient cooling) reduces defects, as monitored by powder XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
